molecular formula C20H20N2O4 B14162919 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile CAS No. 791092-68-7

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile

Cat. No.: B14162919
CAS No.: 791092-68-7
M. Wt: 352.4 g/mol
InChI Key: UGCHHKHEZOELAF-UHFFFAOYSA-N
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Description

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline moiety, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with an appropriate acylating agent to introduce the oxoethoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile involves its interaction with molecular targets such as P-glycoprotein. By inhibiting P-glycoprotein, this compound can enhance the absorption and efficacy of chemotherapeutic agents in cancer treatment . The pathways involved include the inhibition of drug efflux, leading to increased intracellular concentrations of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to inhibit P-glycoprotein makes it particularly valuable in the context of overcoming multidrug resistance in cancer therapy .

Properties

CAS No.

791092-68-7

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile

InChI

InChI=1S/C20H20N2O4/c1-24-18-9-14-7-8-22(12-16(14)10-19(18)25-2)20(23)13-26-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3

InChI Key

UGCHHKHEZOELAF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)COC3=CC=CC=C3C#N)OC

solubility

15 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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